molecular formula C24H24ClN3O2S B11363333 N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11363333
M. Wt: 454.0 g/mol
InChI Key: FHNQJCOFHSCRGX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, dimethyl groups, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-chlorobenzaldehyde and acetone.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide
  • **this compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,6-dimethyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c1-15-12-16(2)26-24(22(15)23(30)28-20-11-7-10-19(25)13-20)31-14-21(29)27-17(3)18-8-5-4-6-9-18/h4-13,17H,14H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

FHNQJCOFHSCRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)Cl)SCC(=O)NC(C)C3=CC=CC=C3)C

Origin of Product

United States

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